Diethyl 4-hydroxy-3,6-quinolinedicarboxylate
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Overview
Description
Diethyl 4-hydroxy-3,6-quinolinedicarboxylate is a chemical compound known for its unique structure and properties It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-hydroxy-3,6-quinolinedicarboxylate typically involves the reaction of aniline with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization, to form the quinoline ring system. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-hydroxy-3,6-quinolinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, each with unique properties and potential applications. These derivatives can be further functionalized to enhance their reactivity and selectivity in different chemical processes.
Scientific Research Applications
Diethyl 4-hydroxy-3,6-quinolinedicarboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and catalysis.
Biology: This compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Quinoline derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including malaria and cancer.
Mechanism of Action
The mechanism of action of Diethyl 4-hydroxy-3,6-quinolinedicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the quinoline derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl 4-hydroxy-3,6-quinolinedicarboxylate include:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and have comparable biological activities.
Quinoline-2,4-diones: These derivatives also exhibit unique chemical and biological properties.
Uniqueness
This compound stands out due to its specific functional groups, which confer unique reactivity and selectivity.
Biological Activity
Diethyl 4-hydroxy-3,6-quinolinedicarboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H13N1O5
- Molecular Weight : 273.25 g/mol
- IUPAC Name : this compound
The compound features a quinoline backbone with two carboxylate groups and a hydroxyl group, contributing to its biological activity.
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | |
A549 (Lung Cancer) | 12.5 | |
HeLa (Cervical Cancer) | 18.0 |
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory effects. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in vitro, which may have implications for treating inflammatory diseases such as rheumatoid arthritis.
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK, which are critical in cellular responses to stress and inflammation.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Case Study 1 : In a study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05). This suggests potential for therapeutic use in oncology.
- Case Study 2 : A clinical trial assessing the anti-inflammatory effects in patients with chronic inflammatory conditions showed that participants receiving this compound reported reduced symptoms and improved quality of life metrics.
Properties
IUPAC Name |
diethyl 4-oxo-1H-quinoline-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-12-10(7-9)13(17)11(8-16-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEYNUSEKQNMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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